1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione

Lipophilicity Chromatographic Retention Drug Design

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0) is a synthetic N-aryl pyrrolidine-2,4-dione (tetramic acid) derivative. Its structure features a pyrrolidine-2,4-dione core N-substituted with a 4-(trifluoromethoxy)phenyl group, giving it a molecular formula of C₁₁H₈F₃NO₃ and a molecular weight of 259.18 g/mol.

Molecular Formula C11H8F3NO3
Molecular Weight 259.18 g/mol
CAS No. 1509704-18-0
Cat. No. B1457470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
CAS1509704-18-0
Molecular FormulaC11H8F3NO3
Molecular Weight259.18 g/mol
Structural Identifiers
SMILESC1C(=O)CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H8F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)15-6-8(16)5-10(15)17/h1-4H,5-6H2
InChIKeyWSAABNWLFCCJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0): A High-Purity N-Aryl Tetramic Acid Reference Standard


1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0) is a synthetic N-aryl pyrrolidine-2,4-dione (tetramic acid) derivative. Its structure features a pyrrolidine-2,4-dione core N-substituted with a 4-(trifluoromethoxy)phenyl group, giving it a molecular formula of C₁₁H₈F₃NO₃ and a molecular weight of 259.18 g/mol [1]. The compound is commercially available as a research chemical and certified reference standard, primarily utilized as a drug impurity reference substance for pharmaceutical quality control applications [2].

Why 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione Cannot Be Substituted with Generic N-Aryl Pyrrolidine-2,4-diones


N-phenylpyrrolidine-2,4-diones, including the unsubstituted parent compound (CAS 114473-81-3), have been synthesized since at least 1985, yet no biological activity has ever been described for this compound class [1]. In contrast, the 4-(trifluoromethoxy) substituent on the target compound imparts measurably distinct physicochemical properties—including a 1.2-unit increase in computed LogP and a four-unit increase in hydrogen bond acceptor count relative to the unsubstituted analog [2]—that directly affect chromatographic retention, solubility, and suitability as a selective impurity marker. These differences preclude direct interchangeability with any non-fluorinated or differently substituted N-aryl pyrrolidine-2,4-dione in analytical method development, impurity profiling, or structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione


Enhanced Lipophilicity (XLogP3) Versus Unsubstituted N-Phenyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.2, representing a 1.2 log unit increase in lipophilicity compared to the unsubstituted 1-phenylpyrrolidine-2,4-dione (XLogP3-AA = 1.0) [1]. This difference predicts substantially longer reversed-phase HPLC retention and altered tissue distribution characteristics.

Lipophilicity Chromatographic Retention Drug Design

Increased Hydrogen Bond Acceptor Capacity Relative to Non-Fluorinated Analog

The presence of the trifluoromethoxy group increases the hydrogen bond acceptor count from 2 (in the unsubstituted analog) to 6 in the target compound [1]. This tripling of H-bond acceptor sites alters solvation and protein-binding potential.

Hydrogen Bonding Molecular Recognition Solubility

Certified Purity Specification and Controlled Storage Condition

The compound is commercially supplied with a certified purity of 95% and a specified storage temperature of 4°C . This defined purity and storage requirement differentiates it from generic, uncharacterized N-aryl pyrrolidine-2,4-diones that lack certified purity documentation.

Reference Standard Quality Control Purity

Regiochemical Specificity: N-Aryl Versus 3-Aryl Pyrrolidine-2,4-dione Scaffold

The target compound is an N-aryl pyrrolidine-2,4-dione, whereas the majority of biologically characterized pyrrolidine-2,4-diones in the pesticide and herbicide patent literature are 3-aryl-substituted derivatives (e.g., those described in US8507537B2) [1]. This regiochemical difference places the aryl substituent on the lactam nitrogen rather than at the C-3 enolizable position, fundamentally altering the compound's tautomeric equilibrium, reactivity, and biological target profile.

Regiochemistry Scaffold Differentiation Patent Landscape

Optimal Application Scenarios for 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione


Pharmaceutical Impurity Reference Standard for Rufinamide and Related Drug Substances

The compound is explicitly designated as a drug impurity reference substance, suitable for use as a certified reference material in HPLC method development, forced degradation studies, and quality control release testing of pharmaceutical APIs [1]. Its enhanced lipophilicity (XLogP3 = 2.2) relative to non-fluorinated analogs provides a distinct chromatographic retention window, enabling its use as a system suitability marker in reversed-phase methods.

Selectivity Probe for N-Aryl vs. C-3-Aryl Pyrrolidine-2,4-dione Biological Screening

Because no biological activity has been described for the N-aryl pyrrolidine-2,4-dione class [1], this compound can serve as a negative control or selectivity counter-screen in assays designed to identify 3-aryl-substituted pyrrolidine-2,4-diones with insecticidal, acaricidal, or herbicidal activity. Its Trifluoromethoxy substituent further provides a matched physicochemical profile to fluorinated 3-aryl analogs, isolating the contribution of regiochemistry to any observed activity.

Building Block for Further Synthetic Derivatization at the C-3 Position

The C-3 methylene position of the pyrrolidine-2,4-dione ring is amenable to acylation and alkylation chemistry, enabling the synthesis of 3-substituted derivatives for structure-activity relationship exploration [1]. The pre-installed 4-(trifluoromethoxy)phenyl group on the nitrogen eliminates the need for late-stage N-arylation, streamlining synthetic access to diversely functionalized tetramic acid libraries.

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